Cas no 2416235-36-2 (2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride)

2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Benzoxazoleethanamine, 2-methyl-, hydrochloride (1:2)
- Z4405214821
- EN300-26624419
- 2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride
- 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride
- 2416235-36-2
-
- MDL: MFCD32668255
- インチ: 1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H
- InChIKey: KWFSDYYUYVFDRA-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O1C(C)=NC2=C1C=CC=C2CCN
計算された属性
- せいみつぶんしりょう: 248.0483185g/mol
- どういたいしつりょう: 248.0483185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26624419-0.25g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride |
2416235-36-2 | 95.0% | 0.25g |
$594.0 | 2025-03-20 | |
Enamine | EN300-26624419-5g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride |
2416235-36-2 | 95% | 5g |
$3479.0 | 2023-09-12 | |
Enamine | EN300-26624419-0.5g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride |
2416235-36-2 | 95.0% | 0.5g |
$936.0 | 2025-03-20 | |
Enamine | EN300-26624419-2.5g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride |
2416235-36-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-20 | |
1PlusChem | 1P028XYX-10g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-aminedihydrochloride |
2416235-36-2 | 95% | 10g |
$6439.00 | 2024-05-21 | |
1PlusChem | 1P028XYX-5g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-aminedihydrochloride |
2416235-36-2 | 95% | 5g |
$4362.00 | 2024-05-21 | |
Aaron | AR028Y79-5g |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-aminedihydrochloride |
2416235-36-2 | 95% | 5g |
$4809.00 | 2023-12-15 | |
Aaron | AR028Y79-250mg |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-aminedihydrochloride |
2416235-36-2 | 95% | 250mg |
$842.00 | 2025-02-17 | |
Aaron | AR028Y79-100mg |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-aminedihydrochloride |
2416235-36-2 | 95% | 100mg |
$597.00 | 2025-02-17 | |
1PlusChem | 1P028XYX-250mg |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-aminedihydrochloride |
2416235-36-2 | 95% | 250mg |
$796.00 | 2024-05-21 |
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochlorideに関する追加情報
Comprehensive Overview of 2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 2416235-36-2)
2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 2416235-36-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS number, belongs to the benzoxazole derivatives family, a class of heterocyclic compounds known for their diverse biological activities. The dihydrochloride salt form enhances its solubility and stability, making it a preferred choice for various experimental and industrial applications.
The structural uniqueness of 2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride lies in its benzoxazole core, which is fused with an ethylamine side chain. This configuration imparts distinct physicochemical properties, such as improved bioavailability and membrane permeability, which are critical for drug development. Researchers are particularly interested in its potential as a building block for synthesizing novel therapeutic agents, especially in the fields of neurology and oncology.
In recent years, the demand for benzoxazole derivatives has surged due to their applications in small-molecule drug discovery. The compound’s CAS No. 2416235-36-2 is frequently searched in academic databases and chemical marketplaces, reflecting its relevance in cutting-edge research. Its role in modulating enzyme activity and receptor binding has been explored in preclinical studies, with promising results for targeting metabolic disorders and inflammatory pathways.
From a synthetic chemistry perspective, 2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride is synthesized through multi-step organic reactions, including cyclization and amination processes. The dihydrochloride salt form is achieved by treating the free base with hydrochloric acid, ensuring high purity and compatibility with aqueous systems. This makes it suitable for in vitro and in vivo studies, where precise dosing and solubility are paramount.
The compound’s spectral data (e.g., NMR, MS) and analytical profiles are well-documented, facilitating its identification and quality control in laboratory settings. Its stability under various pH conditions and thermal resistance further underscore its utility in long-term research projects. Additionally, the growing interest in structure-activity relationship (SAR) studies has positioned this compound as a key candidate for optimizing lead molecules in medicinal chemistry.
Beyond pharmaceuticals, 2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride has potential applications in material science, particularly in designing fluorescent probes and sensors. The benzoxazole moiety exhibits intrinsic luminescence, which can be harnessed for detecting environmental pollutants or biomolecules. This interdisciplinary appeal aligns with current trends in green chemistry and sustainable technologies, addressing global challenges like pollution and resource efficiency.
In summary, 2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 2416235-36-2) represents a versatile and high-value compound in modern scientific research. Its multifaceted applications, from drug development to environmental monitoring, highlight its importance in advancing both health and technology sectors. As innovation continues, this compound is poised to play a pivotal role in shaping future breakthroughs.
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